An In-depth Technical Guide to 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (CAS 2389017-86-9): A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (CAS 2389017-86-9): A Key Intermediate in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a reactive brominated pyrazine core with a biologically significant 1,2,4-triazole moiety, this molecule serves as a versatile building block for the synthesis of novel therapeutic agents. This document elucidates the core molecular attributes, proposes a logical synthetic pathway based on established chemical principles, and explores its potential applications, particularly in the development of kinase inhibitors. Furthermore, it furnishes detailed, field-proven experimental protocols for its derivatization and biological evaluation, positioning it as a valuable tool for researchers engaged in the discovery of next-generation pharmaceuticals.
Part 1: Core Molecular Attributes
2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine is a unique bifunctional molecule. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a well-established pharmacophore found in numerous FDA-approved drugs.[1][2] Its combination with the 1,2,4-triazole ring—a scaffold known for a wide spectrum of biological activities including antimicrobial and anticancer properties—creates a "privileged structure" for drug design.[3][4][5] The bromine atom at the 2-position of the pyrazine ring is the molecule's key feature for synthetic utility, acting as a versatile chemical "handle" for introducing further molecular diversity through cross-coupling reactions.
Caption: Chemical structure of the title compound.
Table 1: Physicochemical Properties of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine
| Property | Value | Source/Method |
| CAS Number | 2389017-86-9 | [6] |
| Molecular Formula | C₆H₄BrN₅ | Calculated |
| Molecular Weight | 226.04 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for class |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol | Predicted |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
Part 2: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis logically begins with a commercially available, appropriately substituted pyrazine, such as 2,5-dibromopyrazine. The differential reactivity of the two bromine atoms can be exploited. One bromine atom is displaced by the 1,2,4-triazole anion in an SNAr reaction. This choice is predicated on the fact that triazole anions are effective nucleophiles for displacing halogens from electron-deficient aromatic rings like pyrazine.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Synthetic Protocol (Proposed)
-
Preparation: To a solution of 2,5-dibromopyrazine (1.0 eq) in anhydrous dimethylformamide (DMF), add 1,2,4-triazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation and facilitates the SNAr reaction. K₂CO₃ is a mild base used to deprotonate the triazole, forming the nucleophilic triazolide anion in situ.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the substitution reaction. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Causality: This step quenches the reaction and separates the desired organic product from the inorganic salts (like KBr and excess K₂CO₃) and the high-boiling DMF solvent.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Self-Validation: Purification by chromatography is essential to isolate the target compound from unreacted starting materials and potential regioisomeric byproducts, ensuring high purity for subsequent applications.
-
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, observing characteristic shifts for the pyrazine and triazole protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Part 3: Applications in Medicinal Chemistry & Drug Development
The true value of 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine lies in its role as a strategic intermediate. The pyrazine-triazole core is a validated scaffold in multiple therapeutic areas, and the bromo substituent provides a gateway for diversification.
A Scaffold for Kinase Inhibitors
Kinases are critical targets in oncology, and many small molecule inhibitors feature nitrogen-containing heterocyclic cores that interact with the ATP-binding pocket of the enzyme.[9] Research has shown that derivatives of[6][10][11]triazolo[4,3-a]pyrazine exhibit potent dual inhibitory activity against c-Met and VEGFR-2, two key kinases involved in tumor growth and angiogenesis.[7] The title compound is an ideal precursor for creating libraries of similar kinase inhibitors. The bromine atom can be readily replaced with various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for systematic exploration of the structure-activity relationship (SAR).
Caption: Role of the title compound as a core building block in drug discovery.
Part 4: Key Experimental Protocols in Application
To demonstrate the utility of this compound, two fundamental experimental workflows are detailed below: a synthetic protocol for derivatization and a biological protocol for activity screening.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a general procedure for coupling the title compound with an arylboronic acid, a common strategy for building molecular complexity.[12]
-
Setup: In a reaction vial, combine 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (Na₂CO₃) (2.5 eq).
-
Expertise & Experience: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. The choice of base and solvent can be critical and may require optimization depending on the specific boronic acid used.
-
-
Solvent Addition: Add a degassed mixture of a solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Causality: Degassing the solvent (by bubbling with nitrogen or argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Reaction: Seal the vial and heat the mixture to 90-110 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the desired coupled product.
-
Trustworthiness: This protocol is a self-validating system. Successful coupling will result in a product with a significantly higher molecular weight and different chromatographic retention time, easily verifiable by LC-MS analysis.
-
Protocol 2: In Vitro Antiproliferative Screening (MTT Assay)
This protocol outlines the use of the standard MTT assay to evaluate the ability of synthesized derivatives to inhibit cancer cell growth.[7]
Caption: Standard workflow for an MTT-based cell viability assay.
-
Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Mechanism: In metabolically active (viable) cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
-
Alchimica. (n.d.). 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1 x 100 mg). Retrieved February 15, 2026, from [Link]
-
ChemCentral. (n.d.). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]
-
Gong, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[6][10][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868931. [Link]
-
Home Sunshine Pharma. (n.d.). Pyrazine CAS 290-37-9 Manufacturers, Suppliers, Factory. Retrieved February 15, 2026, from [Link]
-
Hussain, M. A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]
-
Luo, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7019. [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved February 15, 2026, from [Link]
-
Pintea, B.-N., et al. (2022). Pyrazolo[5,1-c][6][10][11]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6241. [Link]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Retrieved February 15, 2026, from [Link]
-
Rashad, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 31-52. [Link]
-
Salem, M. S., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(19), 5938. [Link]
-
Turov, A. V., et al. (2022). Synthesis of novel[6][10][11]triazolo[1,5-b][6][10][11][13]tetrazines and investigation of their fungistatic activity. RSC Advances, 12(12), 7380-7389. [Link]
-
Wang, W., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 683. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine CAS 290-37-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-(4H-1,2,4-triazol-4-yl)pyrazine (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-bromo-5-(tetrahydro-2H-pyran-2-yl)pyrazine | 1622835-06-6 [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
